Cas no 53643-07-5 (2-Naphthalenol,2,3,4,4a,5,6,7,8-octahydro-4,4a-dimethyl-6-(1-methylethenyl)-)

2-Naphthalenol,2,3,4,4a,5,6,7,8-octahydro-4,4a-dimethyl-6-(1-methylethenyl)- structure
53643-07-5 structure
Product Name:2-Naphthalenol,2,3,4,4a,5,6,7,8-octahydro-4,4a-dimethyl-6-(1-methylethenyl)-
CAS No:53643-07-5
Molecular Formula:C15H24O
Molecular Weight:220.35046
CID:371682
PubChem ID:103814

2-Naphthalenol,2,3,4,4a,5,6,7,8-octahydro-4,4a-dimethyl-6-(1-methylethenyl)- Properties

Names and Identifiers

    • 2-Naphthalenol,2,3,4,4a,5,6,7,8-octahydro-4,4a-dimethyl-6-(1-methylethenyl)-
    • 2,3,4,4a,5,6,7,8-octahydro-4,4a-dimethyl-6-(1-methylvinyl)-2-naphthol
    • 4,4a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-2-ol
    • GFNWRKNVTHDNPV-UHFFFAOYSA-N
    • 6-isopropenyl-4,4a-dimethyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol
    • EINECS 258-681-7
    • SCHEMBL8416225
    • DTXSID60968415
    • NS00058749
    • 53643-07-5
    • .beta.-Nootkatol
    • CHEBI:142044
    • 4,4a-dimethyl-6-(prop-1-en-2-yl)-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol
    • InChIKey: GFNWRKNVTHDNPV-UHFFFAOYSA-N
    • Inchi: InChI=1S/C15H24O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h8,11-12,14,16H,1,5-7,9H2,2-4H3
    • SMILES: CC1CC(C=C2C1(CC(CC2)C(=C)C)C)O

Computed Properties

  • Exact Mass: 222.19848
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Rotatable Bond Count: 1
  • Monoisotopic Mass: 220.182715385g/mol
  • Heavy Atom Count: 16
  • Complexity: 328
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 3.9
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23

2-Naphthalenol,2,3,4,4a,5,6,7,8-octahydro-4,4a-dimethyl-6-(1-methylethenyl)- Related Literature

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